REACTION_CXSMILES
|
[CH3:1][C:2]1[N:10]([CH3:11])[C:5]2[CH:6]=[N:7][CH:8]=[CH:9][C:4]=2[N:3]=1.[Se](=O)=[O:13]>O1CCOCC1>[CH3:11][N:10]1[C:5]2[CH:6]=[N:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:1]=[O:13]
|
Name
|
|
Quantity
|
774 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=NC=C2)N1C
|
Name
|
|
Quantity
|
584 mg
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC2=C1C=NC=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 442 mg | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |